molecular formula C12H9ClN2O B14428176 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene CAS No. 85314-07-4

1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene

Cat. No.: B14428176
CAS No.: 85314-07-4
M. Wt: 232.66 g/mol
InChI Key: VJADDVQFIBEVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene is an organic compound characterized by the presence of a chloro group, a phenyl group, and an azoxy functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene typically involves the reaction of chlorobenzene with phenylhydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired azoxy compound. Common reagents used in this synthesis include chlorobenzene, phenylhydroxylamine, and suitable catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a pharmacological agent.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene involves its interaction with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The chloro and phenyl groups contribute to the compound’s overall stability and chemical behavior.

Comparison with Similar Compounds

    Chlorobenzene: Similar in structure but lacks the azoxy group.

    Phenylhydroxylamine: Contains the phenyl and hydroxylamine groups but lacks the chloro group.

    Azoxybenzene: Contains the azoxy group but lacks the chloro substituent.

Uniqueness: 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene is unique due to the combination of its chloro, phenyl, and azoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(3-chlorophenyl)-oxido-phenyliminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-5-4-8-12(9-10)15(16)14-11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJADDVQFIBEVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=[N+](C2=CC(=CC=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517400
Record name 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85314-07-4
Record name 1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.